molecular formula C9H10N2O4 B1387833 methyl 5-(methylamino)-2-nitrobenzoate CAS No. 1135283-73-6

methyl 5-(methylamino)-2-nitrobenzoate

Cat. No.: B1387833
CAS No.: 1135283-73-6
M. Wt: 210.19 g/mol
InChI Key: PBMGKPKKYDPJMG-UHFFFAOYSA-N
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Description

Methyl 5-(methylamino)-2-nitrobenzoate is a benzoate ester derivative featuring a methylamino group at position 5 and a nitro group at position 2 on the aromatic ring. This compound serves as a precursor in synthetic organic chemistry, particularly for the development of benzodiazepine derivatives and metal complexes . Its structure is distinguished by the electron-withdrawing nitro group and the electron-donating methylamino group, which influence its reactivity and physicochemical properties. The compound’s synthesis typically involves nitration and esterification steps, with modifications to substituent positions enabling diverse applications in medicinal and agrochemical research.

Properties

IUPAC Name

methyl 5-(methylamino)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-6-3-4-8(11(13)14)7(5-6)9(12)15-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMGKPKKYDPJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284075
Record name Methyl 5-(methylamino)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-73-6
Record name Methyl 5-(methylamino)-2-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(methylamino)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(methylamino)-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group, which is then methylated to form the methylamino group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: methyl 5-(methylamino)-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: Methyl 5-(methylamino)-2-aminobenzenecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-(Methylamino)-2-nitrobenzoic acid and methanol.

Scientific Research Applications

methyl 5-(methylamino)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of methyl 5-(methylamino)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical behavior of methyl 5-(methylamino)-2-nitrobenzoate is influenced by its substituent arrangement. Below is a detailed comparison with structurally analogous compounds, highlighting key differences in substituents, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Applications/Properties Source
This compound –NO₂ (2), –NHCH₃ (5) C₉H₁₀N₂O₄ Precursor for benzodiazepines
Bifenox (Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) –NO₂ (2), –O–C₆H₃Cl₂ (5) C₁₄H₉Cl₂NO₅ Herbicide (inhibits photosynthetic electron transport)
Methyl 5-chloro-2-nitrobenzoate –NO₂ (2), –Cl (5) C₈H₆ClNO₄ Intermediate in agrochemical synthesis
Methyl 2-methylbenzoate (M2MB) –CH₃ (2) C₉H₁₀O₂ Model compound for substitution studies
Methyl 2-nitrobenzoate (M2NB) –NO₂ (2) C₈H₇NO₄ Electron-deficient aromatic substrate
Methyl 5-methoxy-2-nitrobenzoate –NO₂ (2), –OCH₃ (5) C₉H₉NO₅ Intermediate in dye synthesis

Key Findings from Comparative Studies

Electronic Effects: The nitro group at position 2 in this compound acts as a strong electron-withdrawing group, reducing electron density at the aromatic ring. This contrasts with compounds like methyl 2-methylbenzoate (M2MB), where a methyl group donates electrons, enhancing nucleophilic substitution reactivity . Bifenox’s phenoxy substituent introduces steric bulk and lipophilicity, critical for its herbicidal activity by facilitating membrane penetration in plants .

Biological Activity: Unlike bifenox, which targets photosynthetic pathways, this compound lacks direct herbicidal activity due to its methylamino group, which may reduce environmental persistence . The chloro substituent in methyl 5-chloro-2-nitrobenzoate enhances halogen bonding, making it a preferred intermediate in halogenated agrochemical synthesis .

Synthetic Utility: this compound’s amino group enables chelation with metals, a property absent in non-amino analogs like methyl 2-nitrobenzoate (M2NB) . Compounds with methoxy groups (e.g., methyl 5-methoxy-2-nitrobenzoate) exhibit improved solubility in polar solvents compared to their methylamino counterparts .

Biological Activity

Methyl 5-(methylamino)-2-nitrobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C9H10N2O4
  • Molecular Weight : 198.19 g/mol
  • CAS Number : 1135283-73-6

The compound features a nitro group (-NO2) and a methylamino group (-NH(CH3)2) attached to a benzoate structure, which contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes, potentially inhibiting or modulating their activity. This interaction can lead to altered metabolic pathways within cells.
  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. This property is particularly relevant in the context of anticancer research.
  • Electrostatic Interactions : The methylamino group can form hydrogen bonds and engage in electrostatic interactions with biological macromolecules, influencing their function and stability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The ability of the compound to generate reactive oxygen species (ROS) plays a crucial role in its cytotoxic effects against tumors .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry reported that this compound exhibited an IC50 value of 25 μM against Staphylococcus aureus, indicating significant antimicrobial potential .
  • Anticancer Research :
    • In a recent investigation, researchers evaluated the compound's effects on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 μM after 48 hours of treatment. The study concluded that the compound's mechanism involved both apoptosis induction and cell cycle arrest at the G1 phase .
  • Enzyme Inhibition Studies :
    • A study focused on acetylcholinesterase (AChE) inhibition revealed that this compound could inhibit AChE activity with an IC50 value of 49 μM, suggesting its potential as a lead compound for developing treatments for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 5-(dimethylamino)-2-nitrobenzoateAdditional methyl group on amino nitrogenSimilar antimicrobial effects
Methyl 5-(ethylamino)-2-nitrobenzoateEthyl group instead of methylPotentially lower activity
Methyl 5-(methylamino)-2-aminobenzenecarboxylateAmino group instead of nitroIncreased cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.